

Application Notes: 3-Bromo-5-fluorobenzotrifluoride in Medicinal Chemistry

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Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzotrifluoride*

Cat. No.: *B155950*

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Introduction

3-Bromo-5-fluorobenzotrifluoride is a versatile, fluorinated building block increasingly utilized in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a trifluoromethyl group to enhance lipophilicity and binding interactions, makes it an attractive starting material for the synthesis of novel therapeutic agents.^[1] This trifluoromethylphenyl moiety is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the area of oncology and inflammatory diseases.^[1]

The strategic placement of the bromine, fluorine, and trifluoromethyl groups allows for selective functionalization through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to the assembly of complex drug-like molecules.

This document provides detailed application notes on the use of **3-Bromo-5-fluorobenzotrifluoride** in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations and a summary of the biological activity of a representative compound.

Application in Kinase Inhibitor Synthesis

A prominent application of scaffolds derived from **3-Bromo-5-fluorobenzotrifluoride** is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-fluoro-5-(trifluoromethyl)phenyl motif can be found in potent inhibitors of various kinases, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.

A notable example is the structural relationship to the FDA-approved drug Nilotinib, a potent inhibitor of the Bcr-Abl kinase, which is the causative agent in Chronic Myeloid Leukemia (CML). A key intermediate in the synthesis of Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This intermediate is synthesized from 3-bromo-5-(trifluoromethyl)aniline, a close structural analog of **3-Bromo-5-fluorobenzotrifluoride**. The additional fluorine atom in **3-Bromo-5-fluorobenzotrifluoride** can offer advantages in terms of metabolic stability and binding affinity due to favorable electrostatic interactions.

The general synthetic strategy involves the coupling of **3-Bromo-5-fluorobenzotrifluoride** with a suitable heterocyclic partner, followed by further functionalization to yield the final kinase inhibitor.

Data Presentation

The following tables summarize quantitative data for representative reactions and biological activities of compounds synthesized from precursors structurally related to **3-Bromo-5-fluorobenzotrifluoride**.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Starting Material	Coupling Partner	Reaction Type	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
3-Bromo-5-(trifluoromethyl)aniline	4-Methylimidazole	Buchwald-Hartwig Amination	CuI / 8-hydroxyquinoline	K ₂ CO ₃	DMF	140	5	~70%	[2]
3-Bromoquinoline	3,5-Dimethylisoxazole-4-boroninic acid pinacol ester	Suzuki-Miyaura Coupling	Pd(OAc) ₂ / Xantphos	K ₃ PO ₄	Toluene/H ₂ O	110	0.17	82%	[3]
2,5-Dibromo-3-hexylthiophene	Phenyl boronic acid	Suzuki-Miyaura Coupling	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	90	12	85%	[4]

Table 2: Biological Activity of a Representative Kinase Inhibitor

The following data is for Nilotinib, which contains the 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl moiety, a structure accessible from 3-bromo-5-(trifluoromethyl)aniline. It is presented here to illustrate the potential potency of kinase inhibitors derived from similar building blocks.

Compound	Target Kinase	Cell Line	IC ₅₀ (nM)	Reference
Nilotinib	Bcr-Abl	K562 (CML)	<30	[5]
Nilotinib	c-Kit	-	20	[6]
Nilotinib	PDGFR	-	60	[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-5-fluorobenzotrifluoride with 4-Methylimidazole

This protocol is adapted from procedures for the synthesis of Nilotinib intermediates and related compounds.[2]

Materials:

- **3-Bromo-5-fluorobenzotrifluoride**
- 4-Methylimidazole
- Copper(I) Iodide (CuI)
- 8-Hydroxyquinoline
- Potassium Carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Schlenk flask and standard glassware for inert atmosphere reactions

- Magnetic stirrer and heating mantle

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add **3-Bromo-5-fluorobenzotrifluoride** (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.1 eq), 8-hydroxyquinoline (0.1 eq), and K₂CO₃ (2.0 eq).
- Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the starting bromide.
- Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.
- Heat the reaction mixture to 140 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-10 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(3-fluoro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-fluorobenzotrifluoride with an Arylboronic Acid

This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.^[3]

Materials:

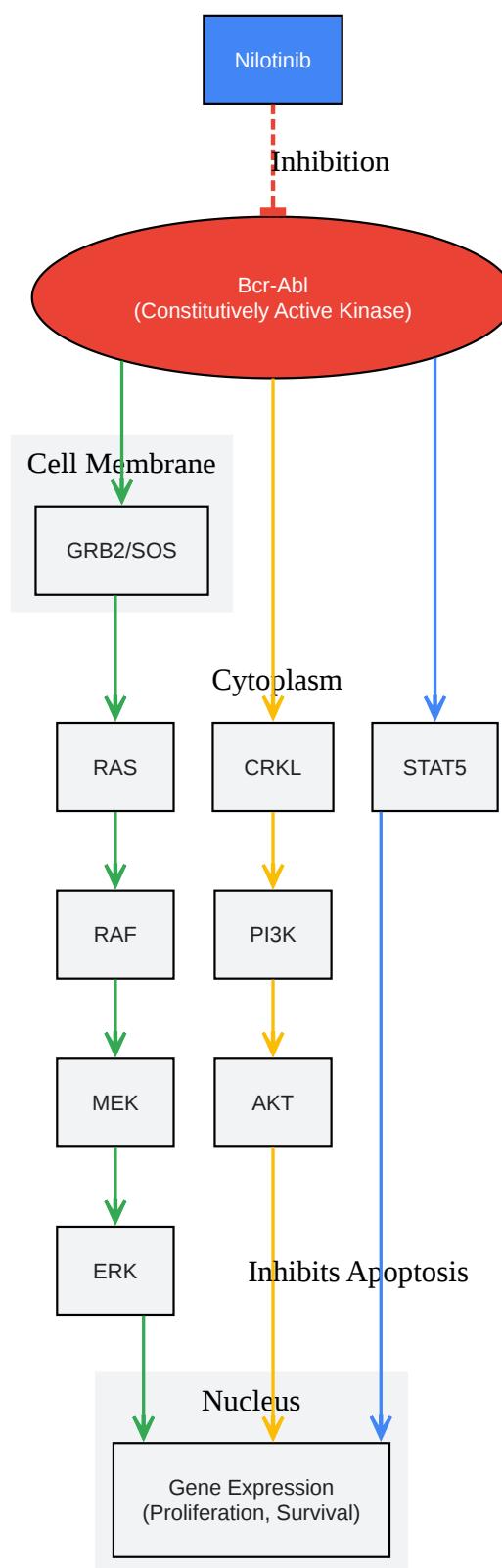
- **3-Bromo-5-fluorobenzotrifluoride**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos
- Potassium Phosphate (K_3PO_4)
- 1,4-Dioxane, anhydrous
- Degassed water
- Schlenk flask and standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

Procedure:

- In a Schlenk flask, combine **3-Bromo-5-fluorobenzotrifluoride** (1.0 eq), the arylboronic acid (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), Xantphos (0.04 eq), and K_3PO_4 (2.0 eq).
- Evacuate the flask and backfill with argon. Repeat this process three times.
- Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization



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Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.



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